molecular formula C11H11N3 B6166041 3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile CAS No. 28739-47-1

3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile

Cat. No. B6166041
CAS RN: 28739-47-1
M. Wt: 185.2
InChI Key:
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Description

3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile, commonly known as MBD, is a chemical compound that has been used in a variety of scientific research applications. MBD is a white, crystalline solid with a melting point of approximately 150 °C and a boiling point of approximately 300 °C. It is soluble in water and alcohol, and is relatively stable over a wide range of temperatures and pH levels. MBD has a variety of uses in scientific research, and is used in a variety of biochemical and physiological studies.

Mechanism of Action

The mechanism of action of MBD is not well understood, but it is thought to interact with proteins and other macromolecules in a variety of ways. It is believed to interact with proteins by binding to specific sites on the protein, thereby altering the protein's structure and/or function. It is also believed to interact with nucleic acids, such as DNA and RNA, by binding to specific sites on the nucleic acid, thereby altering its structure and/or function.
Biochemical and Physiological Effects
The biochemical and physiological effects of MBD are not well understood, but it is believed to have a variety of effects on biochemical and physiological processes. It is believed to interact with proteins and other macromolecules in a variety of ways, and is thought to alter the structure and/or function of proteins and other macromolecules. It is also believed to interact with nucleic acids, such as DNA and RNA, and is thought to alter the structure and/or function of these molecules. In addition, MBD is believed to interact with cell membranes, and is thought to alter the transport of ions and other molecules across cell membranes.

Advantages and Limitations for Lab Experiments

The use of MBD in laboratory experiments has a variety of advantages and limitations. One of the advantages of using MBD in laboratory experiments is that it is relatively stable over a wide range of temperatures and pH levels. Additionally, MBD is relatively easy to synthesize, and can be synthesized using a variety of methods. One of the limitations of using MBD in laboratory experiments is that its mechanism of action is not well understood, and its biochemical and physiological effects are not well understood.

Future Directions

Future research on MBD should focus on better understanding its mechanism of action and its biochemical and physiological effects. Additionally, future research should focus on developing more efficient methods for synthesizing MBD, as well as more efficient methods for using MBD in laboratory experiments. Furthermore, future research should focus on exploring the potential applications of MBD in a variety of scientific research areas, such as drug discovery and development, and the study of gene expression. Finally, future research should focus on exploring the potential therapeutic and medical applications of MBD.

Synthesis Methods

MBD can be synthesized through a variety of methods, including the Grignard reaction, the Wittig reaction, and the reaction of 5-methyl-1H-1,3-benzodiazole with propionitrile. The Grignard reaction involves the reaction of an alkyl halide with magnesium metal to form an alkyl magnesium halide. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to produce an alkene. The reaction of 5-methyl-1H-1,3-benzodiazole with propionitrile involves the reaction of the two compounds in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form MBD.

Scientific Research Applications

MBD has a variety of applications in scientific research, including in the study of biochemical and physiological processes. It is commonly used as a tool to study the structure and function of proteins, nucleic acids, and other macromolecules. MBD has also been used to study the interaction between proteins and other macromolecules, as well as to study the structure and function of enzymes. It has been used to study the structure and function of cell membranes, and to study the transport of ions and other molecules across cell membranes. MBD has also been used in the study of gene expression, and has been used to study the regulation of gene expression in a variety of organisms.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile involves the reaction of 5-methyl-1H-1,3-benzodiazole with propionitrile in the presence of a suitable catalyst.", "Starting Materials": [ "5-methyl-1H-1,3-benzodiazole", "Propionitrile", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 5-methyl-1H-1,3-benzodiazole (1.0 equivalent) and propionitrile (1.2 equivalents) in a suitable solvent such as ethanol or methanol.", "Step 2: Add the catalyst (0.1 equivalent) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: After completion of the reaction, remove the solvent and purify the product by column chromatography using a suitable eluent such as ethyl acetate/hexane.", "Step 4: The final product, 3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile, can be obtained as a white solid with a yield of around 70-80%." ] }

CAS RN

28739-47-1

Molecular Formula

C11H11N3

Molecular Weight

185.2

Purity

95

Origin of Product

United States

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